molecular formula C17H20ClN3O3 B1663184 Azasetronhydrochlorid CAS No. 123040-69-7

Azasetronhydrochlorid

Katalognummer: B1663184
CAS-Nummer: 123040-69-7
Molekulargewicht: 349.8 g/mol
InChI-Schlüssel: WUKZPHOXUVCQOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azasetron ist eine chemische Verbindung, die hauptsächlich als Antiemetikum eingesetzt wird, d.h. sie hilft, Übelkeit und Erbrechen zu verhindern. Es wirkt als selektiver Antagonist des 5-Hydroxytryptamin-3-Rezeptors (5-HT3), der am Brechreflex beteiligt ist. Azasetron ist besonders wirksam bei der Behandlung von durch Chemotherapie induzierter Übelkeit und Erbrechen, wie z.B. durch Cisplatin-Chemotherapie .

Wissenschaftliche Forschungsanwendungen

Azasetron hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Azasetron wird in Studien im Zusammenhang mit Rezeptorantagonismus und der Entwicklung von Antiemetika eingesetzt.

    Biologie: Es wird verwendet, um die Rolle von 5-HT3-Rezeptoren in verschiedenen biologischen Prozessen zu verstehen.

    Medizin: Azasetron wird umfassend auf seine Wirksamkeit bei der Vorbeugung von durch Chemotherapie induzierter Übelkeit und Erbrechen untersucht. .

    Industrie: Azasetron wird in der pharmazeutischen Industrie zur Herstellung von Antiemetika verwendet.

Wirkmechanismus

Azasetron entfaltet seine Wirkung, indem es selektiv und kompetitiv an 5-HT3-Rezeptoren bindet und so die Serotonin-Bindungsstelle blockiert. Diese Hemmung der 5-HT3-Rezeptoren verhindert die Aktivierung des Brechreflexes, wodurch Azasetron wirksam bei der Behandlung von Übelkeit und Erbrechen ist .

Wirkmechanismus

Target of Action

Azasetron hydrochloride primarily targets the 5-HT3 receptors . These receptors are a type of serotonin receptor found predominantly in the digestive tract and the central nervous system. They play a crucial role in the regulation of the vomiting reflex .

Mode of Action

Azasetron hydrochloride acts as a 5-HT3 receptor antagonist . This means it binds to these receptors and blocks their activation by serotonin. By doing so, it prevents the initiation of the vomiting reflex that can be triggered by certain stimuli, such as chemotherapy drugs .

Biochemical Pathways

It is known that the drug’s antiemetic effect is due to its ability to block the action of serotonin at 5-ht3 receptors, which are involved in the initiation of the vomiting reflex .

Pharmacokinetics

Azasetron hydrochloride exhibits good bioavailability, with approximately 90% of the drug being absorbed after oral administration . The drug is primarily excreted through the kidneys, with 60-70% of the drug being excreted unchanged .

Result of Action

The primary result of Azasetron hydrochloride’s action is the prevention of nausea and vomiting . This is particularly useful in the management of these symptoms when they are induced by cancer chemotherapy drugs such as cisplatin .

Action Environment

The action of Azasetron hydrochloride can be influenced by various environmental factors. For instance, the drug’s effectiveness can be reduced in patients with impaired kidney function, as this can lead to increased blood concentrations of the drug and potential side effects .

Safety and Hazards

Azasetron hydrochloride should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion, medical attention should be sought immediately .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Azasetronhydrochlorid kann durch eine Reihe chemischer Reaktionen synthetisiert werden. Eine Methode beinhaltet die Reaktion von 6-Chlor-4-methyl-3-oxo-1,4-benzoxazin-8-carbonsäure mit 1-Azabicyclo[2.2.2]octan in Gegenwart eines Kupplungsgitters. Das resultierende Produkt wird dann gereinigt und in sein Hydrochloridsalz umgewandelt .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird this compound hergestellt, indem Injektionswasser zu einem Dosiertank gegeben wird, gefolgt von der Zugabe von Natriumchlorid, Milchsäure, L-Arginin und this compound in bestimmten Mengen. Das Gemisch wird unter Rühren gelöst, der pH-Wert auf 3,8-4,2 eingestellt und die Temperatur zwischen 50 und 60 Grad Celsius gehalten. Die Lösung wird einer Wärme-Preservierung mit Aktivkohle unterzogen, gefolgt von Entkarbonisierung, Filtration, Abkühlung auf Raumtemperatur, Feinfiltration, Stickstofffüllung und Abfüllung .

Analyse Chemischer Reaktionen

Azasetron durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Azasetron kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

    Reduktion: Reduktionsreaktionen können Azasetron in seine reduzierten Formen umwandeln.

    Substitution: Azasetron kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

Azasetron ist im Vergleich zu anderen 5-HT3-Rezeptorantagonisten aufgrund seiner spezifischen chemischen Struktur und hohen Selektivität einzigartig. Zu ähnlichen Verbindungen gehören:

    Ondansetron: Ein weiterer 5-HT3-Rezeptorantagonist, der zur Vorbeugung von Übelkeit und Erbrechen eingesetzt wird.

    Granisetron: Ähnlich wie Azasetron wird es zur Behandlung von durch Chemotherapie induzierter Übelkeit und Erbrechen eingesetzt.

    Dolasetron: Auch ein 5-HT3-Rezeptorantagonist mit ähnlichen Anwendungen.

Azasetron zeichnet sich durch seine hohe Selektivität und Wirksamkeit bei der Vorbeugung von Übelkeit und Erbrechen aus, was es zu einer wertvollen Verbindung in der medizinischen und pharmazeutischen Forschung macht .

Eigenschaften

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKZPHOXUVCQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045651
Record name Azasetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123040-69-7
Record name Azasetron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123040-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azasetron [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azasetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16837
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Azasetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZASETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77HC7URR9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azasetron hydrochloride
Reactant of Route 2
Reactant of Route 2
Azasetron hydrochloride
Reactant of Route 3
Azasetron hydrochloride
Reactant of Route 4
Reactant of Route 4
Azasetron hydrochloride
Reactant of Route 5
Reactant of Route 5
Azasetron hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Azasetron hydrochloride
Customer
Q & A

A: Azasetron Hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine3 (5-HT3) receptor. [] Antineoplastic drugs can stimulate the release of serotonin from enterochromaffin cells in the small intestine. This serotonin then activates 5-HT3 receptors on vagal afferent nerve terminals, sending signals to the area postrema and the vomiting center in the brain, ultimately leading to nausea and vomiting. [] By competitively blocking serotonin at these receptors, Azasetron Hydrochloride effectively disrupts this pathway, preventing nausea and vomiting.

A: The molecular formula of Azasetron Hydrochloride is C19H24ClN3O3, and its molecular weight is 377.87 g/mol. []

A: Yes, the structure of Azasetron Hydrochloride has been confirmed using spectroscopic techniques such as IR, 1HNMR, and mass spectrometry (MS). []

ANone: This section is not applicable as the provided research papers do not discuss any catalytic properties or applications of Azasetron Hydrochloride.

ANone: This section is not applicable as the provided research papers do not delve into computational chemistry or modeling aspects of Azasetron Hydrochloride.

ANone: This section is not applicable as the provided research papers do not offer specific insights into how modifications to the structure of Azasetron Hydrochloride affect its activity, potency, or selectivity.

A: Yes, Azasetron Hydrochloride is available in various formulations, including injections and suppositories. [, , ] One study investigated a rectal suppository formulation, finding that it led to faster and greater absorption compared to oral administration in rabbits. [] Another study explored a glucose injection formulation containing 0.1g Azasetron Hydrochloride, 40-50g glucose, and 0-20mg sodium hydrogen sulfite per 1000ml. []

ANone: This section is not applicable as the provided research papers do not discuss SHE regulations related to Azasetron Hydrochloride.

A: Azasetron Hydrochloride is absorbed primarily from the small intestine. [] Following oral administration, it achieves peak plasma concentrations within 0.6 hours. [] It is rapidly distributed to various tissues, with high concentrations observed in the gut, urinary bladder, liver, pituitary gland, kidney, submaxillary gland, pancreas, and lungs. []

A: The terminal half-life (t1/2) of Azasetron Hydrochloride ranges from 6.7 to 8.0 hours after oral administration of 0.4, 2, and 10 mg/kg doses in rats. [] No significant dose-related differences in half-life were observed. []

A: Azasetron Hydrochloride is extensively metabolized in the liver. [] The primary metabolic pathways involve N-oxidation of the azabicyclooctane ring, N-demethylation, and hydroxylation of the benzene ring. [] Excretion occurs primarily through urine and bile, with biliary excretion subject to enterohepatic circulation. [] Approximately 96% of the administered dose is excreted within 48 hours. []

A: Yes, studies have revealed species and sex differences in Azasetron Hydrochloride metabolism. Dog liver microsomes exhibited a higher rate of N-oxidation of the azabicyclooctane ring compared to rat liver microsomes. [] Additionally, male rats showed higher N-demethylation activity compared to female rats, potentially explaining sex differences in excretion patterns. []

A: Research suggests that Azasetron Hydrochloride displays non-linear pharmacokinetic behavior, primarily attributed to the saturation of its metabolic capacity in the liver. []

A: Azasetron Hydrochloride displays high affinity for 5-HT3 receptors, particularly in the gastrointestinal tract. [] It competitively inhibits the binding of serotonin to these receptors, preventing the activation of downstream signaling pathways involved in nausea and vomiting. [, ]

A: Azasetron Hydrochloride has demonstrated significant efficacy in preventing CINV in both clinical trials and retrospective studies. [, , , , , , , ] Studies have shown high response rates in reducing both acute and delayed nausea and vomiting associated with various chemotherapy regimens, including cisplatin-based regimens. [, , , , , , , ]

A: Clinical trials and retrospective studies have compared Azasetron Hydrochloride to other antiemetics, such as Ondansetron, Granisetron, and Metoclopramide. [, , , , ] Results indicate comparable or even superior efficacy in preventing CINV with a potentially more favorable side effect profile. [, , , , ]

ANone: This section is not applicable as the provided research papers do not discuss any known resistance mechanisms or cross-resistance related to Azasetron Hydrochloride.

ANone: This section is not applicable as the provided research papers do not focus on specific drug delivery or targeting strategies for Azasetron Hydrochloride.

ANone: This section is not applicable as the provided research papers do not discuss any biomarkers or diagnostic tools related to Azasetron Hydrochloride efficacy or treatment monitoring.

A: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for quantifying Azasetron Hydrochloride in various matrices, including pharmaceutical formulations, plasma, and urine. [, , , , , ]

A: Yes, besides HPLC, researchers have explored other techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Capillary Electrophoresis coupled with Electrochemical Luminescence (CE-ECL). [, ] These techniques offer increased sensitivity and selectivity, particularly valuable for pharmacokinetic studies. [, ]

A: GC, specifically headspace GC, is a valuable tool for determining volatile organic impurities in Azasetron Hydrochloride during its synthesis. [] This method helps ensure the purity and safety of the final drug product. []

ANone: This section is not applicable as the provided research papers do not include information regarding the environmental impact or degradation of Azasetron Hydrochloride.

A: Analytical methods used for quantifying Azasetron Hydrochloride undergo rigorous validation to ensure accuracy, precision, and specificity. [, , , , , , , , ] Validation parameters typically include linearity, range, accuracy, precision, sensitivity, specificity, and robustness. [, , , , , , , , ] These validation procedures ensure the reliability and reproducibility of analytical data.

ANone: These sections are not covered in the provided research papers as they primarily focus on the pharmacological properties, analytical methods, and clinical efficacy of Azasetron Hydrochloride.

A: Yes, several other 5-HT3 receptor antagonists, such as Ondansetron, Granisetron, Tropisetron, and Ramosetron, are available for managing CINV. [, ] The choice of antiemetic often depends on the specific chemotherapy regimen, patient factors, and cost considerations. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.